Etidronic acid monohydrate

説明

Evolution of Bisphosphonate Chemistry and Etidronic Acid Monohydrate's Place

Bisphosphonates were first synthesized in the 19th century and initially found use in industrial applications due to their ability to prevent scaling and corrosion. wikipedia.org Their potential for treating bone metabolism diseases became apparent in the late 1960s. wikipedia.org Etidronic acid, along with clodronic acid, was among the first generation of bisphosphonates introduced in the 1970s and 1980s. wikipedia.org These early bisphosphonates are characterized by their simpler molecular structures, lacking the nitrogen atom that defines the later, more potent generations. acs.org

The core structure of bisphosphonates features a P-C-P bond, making them stable analogues of inorganic pyrophosphate. unl.pt The evolution of bisphosphonate chemistry has been driven by the desire to enhance potency and duration of action. wikipedia.org The introduction of a nitrogen atom in the side chain marked the development of second-generation bisphosphonates, such as pamidronate and alendronate, which exhibited significantly higher inhibitory effects on bone resorption. wikipedia.orgacs.org The third generation further refined the structure, often incorporating the nitrogen atom within a heterocyclic ring, leading to even more potent compounds like zoledronate and risedronate. acs.org

Etidronic acid's mechanism of action, like other non-nitrogenous bisphosphonates, involves being metabolized within osteoclasts to form non-hydrolyzable ATP analogues, which induce osteoclast apoptosis. nih.govresearchgate.net This contrasts with the nitrogen-containing bisphosphonates, which inhibit the enzyme farnesyl diphosphate (B83284) synthase (FDPS) in the mevalonate (B85504) pathway. nih.govresearchgate.net

Key Academic Milestones in this compound Discovery and Early Research

The journey of etidronic acid from an industrial chemical to a therapeutic agent is marked by several key milestones. Though first synthesized over a century ago, its biological effects were not investigated until much later. unl.pt The initial discovery of the biological effects of bisphosphonates was published in 1969. nih.gov

Procter & Gamble initially explored etidronate as an additive for toothpaste to prevent tartar buildup and in detergents to bind with calcium in hard water. nih.gov The first clinical application of etidronate was in 1968 for treating fibrodysplasia ossificans progressiva. nih.gov It received its first approved clinical use in 1977 for the treatment of Paget's disease of bone. nih.govwikipedia.org

Early research also established that etidronate could inhibit the formation, growth, and dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.gov These studies highlighted the compound's ability to adsorb to mineral surfaces and directly impair the calcification process. unl.pt

Comparative Analysis with Other Bisphosphonate Generations in Academic Literature

Academic literature extensively documents the comparative efficacy of etidronic acid with later-generation bisphosphonates. A significant distinction lies in their potency. Second and third-generation nitrogen-containing bisphosphonates are considerably more potent inhibitors of bone resorption. acs.orgnih.gov For instance, studies have shown that alendronate is more effective than cyclical etidronate at increasing bone mass. nih.gov

While etidronic acid was a foundational therapeutic for conditions like Paget's disease and for preventing heterotopic ossification, its use for osteoporosis has largely been replaced by newer agents. nih.govnih.gov A key reason for this shift is that the dose of etidronate that effectively reduces bone resorption is close to the dose that can impair bone mineralization, potentially leading to osteomalacia with prolonged high-dose use. nih.gov Later generations of bisphosphonates have a wider therapeutic window, offering greater anti-resorptive effects without significantly impacting mineralization. wikipedia.org

The development of more potent bisphosphonates like zoledronic acid, which can be administered intravenously once a year, has also offered a more convenient regimen compared to the cyclical oral administration of etidronate. wikipedia.orgracgp.org.au

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C2H10O8P2 | nih.govcalpaclab.com |

| Molecular Weight | 224.04 g/mol | nih.govcalpaclab.com |

| CAS Number | 25211-86-3 | calpaclab.com |

| Appearance | White, crystalline powder | ontosight.ai |

| Solubility | Highly soluble in water | ontosight.ai |

| Melting Point | 220-230°C | ontosight.ai |

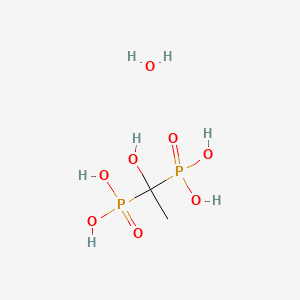

Structure

3D Structure

特性

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Methodologies and Reaction Pathways for Etidronic Acid Monohydrate

Classical and Contemporary Synthesis Approaches

The synthesis of etidronic acid has been documented for over a century, with the foundational methods forming the basis of many contemporary industrial processes.

Classical Synthesis:

2PCl₃ + CH₃COOH + 5H₂O → C₂(OH)(PO₃H₂)₂ + 6HCl thfine.com

Another classical approach utilizes the reaction between phosphorous acid (H₃PO₃) and either acetic anhydride (B1165640) or acetyl chloride. thfine.com When acetic anhydride is used, it reacts with phosphorous acid, and the resulting intermediate is hydrolyzed to form the final product. chemicalbook.com Similarly, acetyl chloride can be used as the acetylating agent in reaction with phosphorous acid to produce HEDP. thfine.com

Contemporary Synthesis:

More recent developments have explored alternative precursors and reaction conditions. One contemporary method involves the direct synthesis from yellow phosphorus. chemicalbook.com In this process, yellow phosphorus is reacted with oxygen, and the resulting intermediate is then treated with an acetic acid solution. The mixture is heated, and subsequent hydrolysis yields etidronic acid. This method can achieve high yields, reportedly around 97%. chemicalbook.com

Another approach involves the co-production of acetyl chloride and etidronic acid. This process also uses glacial acetic acid and phosphorus trichloride (B1173362) as raw materials but operates under conditions with substantially no moisture to favor the formation of acetyl chloride, which can be collected as a co-product. google.com

Precursor Chemistry and Reaction Optimization Strategies

The efficiency and purity of etidronic acid synthesis are highly dependent on the choice of precursors and the optimization of reaction parameters.

Precursor Chemistry:

Reaction Optimization:

Significant research has focused on optimizing the reaction conditions to maximize yield, improve purity, and enhance process safety and efficiency. Key parameters that are manipulated include:

Molar Ratios: The stoichiometry of the reactants is a critical factor. For example, in the reaction between acetic acid and phosphorus trichloride, the molar ratio of acetic acid to water, hydrogen chloride, and phosphorus trichloride can be carefully controlled to drive the reaction and minimize side products. google.com Research on the synthesis of various bisphosphonates, including etidronate, has shown that using specific equivalents of phosphorus trichloride (e.g., 3.2 equivalents) in a suitable solvent can be sufficient for the reaction. researchgate.net

Temperature Control: The reaction is often exothermic, necessitating careful temperature management. Industrial processes may involve dropwise addition of reactants under cooling to control the temperature between 40-80°C. chemicalbook.compatsnap.com A substep temperature-raising method is also employed to manage the reaction rate and prevent the violent hydrolysis of phosphorus trichloride. google.com

Use of Catalysts and Solvents: While many syntheses are performed neat, solvents can be used to improve reaction control and efficiency. Methanesulfonic acid (MSA) has been investigated as a solvent for the synthesis of etidronate, allowing the reaction to proceed at a controlled temperature (e.g., 75°C). researchgate.net

By-product Removal and Reactant Recycling: The reaction between PCl₃ and acetic acid generates hydrogen chloride (HCl) gas as a by-product, which is typically recovered as hydrochloric acid. chemicalbook.com In some process variations, excess acetyl chloride is added to accelerate the reaction with phosphorous acid; this excess is then distilled off and reused. google.compatsnap.com This not only improves reaction time but also allows for the recycling of materials.

The table below summarizes findings from various optimization studies for the synthesis of etidronic acid and related compounds.

| Precursors | Solvent | Key Optimization Strategy | Reported Yield/Conversion |

| Phosphorous acid, Acetic anhydride, Acetic acid | None | Continuous metering of acetic anhydride into a phosphorous acid-acetic acid mixture. | 86% conversion of phosphorous acid. chemicalbook.com |

| Acetic acid, Phosphorus trichloride | Methanesulfonic acid (MSA) | Optimization of P-reactant ratios. | 38% - 57% yields for various dronates. researchgate.net |

| Yellow phosphorus, Oxygen, Acetic acid | Water | Direct synthesis from elemental phosphorus, followed by hydrolysis. | 97% yield. chemicalbook.com |

| Acetic acid, Phosphorus trichloride | None | Addition of excess acetyl chloride to accelerate the reaction. | Not specified, but noted to shorten reaction time. google.compatsnap.com |

"Greener" Synthesis Methodologies and Sustainable Production Research

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for producing etidronic acid. This research focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One approach to a "greener" synthesis involves optimizing the use of reagents to minimize waste. Research has demonstrated that by using methanesulfonic acid (MSA) as a solvent, the amount of phosphorus trichloride required for the synthesis of etidronic acid and other bisphosphonates can be reduced. researchgate.net This minimizes the use of a corrosive and hazardous reagent and reduces the amount of by-products generated.

The development of synthetic routes using water as a solvent is another key area of green chemistry research. evonik.com While not yet fully realized for the primary synthesis of etidronic acid, which often involves water-sensitive reagents like PCl₃, minimizing the use of organic solvents is a general goal in sustainable chemical manufacturing. evonik.com

Furthermore, process intensification, such as switching from batch to continuous processes, can improve the safety and efficiency of chemical reactions. evonik.com The continuous metering of acetic anhydride into a phosphorous acid solution is an example of such a process improvement in etidronic acid synthesis. chemicalbook.com

Advanced Chemical Properties and Mechanistic Interactions of Etidronic Acid Monohydrate

Chelation and Metal Complexation Chemistry

The efficacy of etidronic acid in various applications stems from its potent ability to form stable complexes with metal ions. This chelating action is a result of its molecular architecture, which contains multiple donor atoms (oxygens from the phosphonate (B1237965) and hydroxyl groups) that can coordinate with a central metal ion.

Etidronic acid exhibits a strong affinity for a wide range of multi-valent metal ions. It readily forms stable, water-soluble chelates with ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). green-mountainchem.comatamanchemicals.com The phosphonate moieties, C-PO(OH)₂, are the primary functional groups responsible for this high chelating capacity. acs.org

The interaction involves the formation of a six-membered chelate ring with the metal ion, a particularly stable configuration. green-mountainchem.commdpi.com This robust binding capability makes etidronic acid an effective sequestering agent, capable of neutralizing the effects of metal ions in aqueous systems. green-mountainchem.comconnectchemicals.com Research has demonstrated its effectiveness in capturing hazardous heavy metals. For instance, etidronic acid functionalized onto a layered double hydroxide (B78521) framework showed excellent adsorption properties for Zn²⁺ and Fe³⁺, primarily through a chelation mechanism. acs.orgnih.gov

Studies using Europium(III) as an analogue for trivalent actinides have revealed complex speciation over a wide pH range. Depending on conditions, various species such as EuH₂L⁺, Eu(H₂L)₂⁻, EuHL⁰ₛ, and EuL⁻ can be formed, highlighting the versatility of its coordination chemistry. mdpi.comresearchgate.net

The strength of the interaction between a chelating agent and a metal ion is quantified by the stability constant (log β), also known as the formation constant. wikipedia.orgscispace.com A higher log β value signifies a more stable complex and a stronger binding affinity. sci-hub.segcnayanangal.com The formation of a metal complex is a thermodynamic process, governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). wikipedia.orgnih.gov These parameters provide fundamental insights into the driving forces of the complexation reaction. nih.gov

The stability of etidronate complexes is significant, allowing it to effectively sequester metal ions even in complex chemical environments. Detailed studies on the complexation of etidronic acid (H₄L) with Eu(III) have yielded specific thermodynamic stability constants for the various species formed under different pH conditions.

| Complex Species | log β Value | Predominant pH Range |

|---|---|---|

| EuH₂L⁺ | 23.7 ± 0.1 | Acidic |

| Eu(H₂L)₂⁻ | 45.1 ± 0.9 | Acidic |

| EuHL⁰ₛ | ~23.6 | Near-Neutral |

| EuL⁻ | ~11.2 | Alkaline |

Data sourced from studies on Eu(III) complex formation with etidronic acid. mdpi.comresearchgate.net

Inhibition of Mineralization and Crystallization Processes

Etidronic acid is a potent inhibitor of the formation and growth of mineral phases, particularly those involving calcium phosphate (B84403). This activity is central to its application in bone metabolism regulation and as a scale inhibitor.

Hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂] is the primary mineral constituent of bone and teeth. Etidronic acid, as a bisphosphonate, has a high affinity for hydroxyapatite surfaces and is a powerful inhibitor of its crystal growth. drugbank.comdntb.gov.uanih.gov The mechanism of inhibition involves the adsorption of etidronate molecules onto active growth sites on the hydroxyapatite crystal lattice. This binding physically blocks the addition of further calcium and phosphate ions, thereby arresting crystal proliferation. nih.gov

Furthermore, etidronic acid can modulate the dissolution of hydroxyapatite. nih.gov Its phosphonate groups can interact strongly with the calcium ions on the apatite surface, altering the surface chemistry and its susceptibility to dissolution, particularly in acidic environments. researchgate.netnih.gov Unlike many other bisphosphonates, etidronic acid can also inhibit the calcification process itself, an effect that can lead to osteomalacia if exposure is continuous. wikipedia.org

Surface Functionalization and Adsorption Phenomena

The chemical structure of etidronic acid allows it to act as an effective agent for modifying the properties of various surfaces. Its phosphonate groups can form strong bonds with a variety of materials, leading to functionalized surfaces with tailored properties.

This surface activity is demonstrated by its ability to be grafted onto hydroxyapatite, where a proposed mechanism involves the formation of covalent Ca-O-P bonds between the apatite's surface hydroxyl groups and the phosphonate groups of the etidronic acid. researchgate.net It can also be intercalated into the structure of layered double hydroxides (LDHs) to create advanced adsorbent materials. acs.org This functionalization significantly increases the material's specific surface area and introduces powerful chelation sites, enhancing its capacity to remove heavy metals from water. acs.orgnih.gov The adsorption mechanism in such systems is characterized as chemisorption, involving the formation of a monolayer of the metal-etidronate complex on the surface. acs.org

Studies on the functionalization of titanium zirconium oxides with bisphosphonic acids, including etidronic acid, show that the resulting phosphorus-oxygen-metal bonds are highly inert, which significantly increases the material's chemical stability in strongly acidic conditions. researchgate.net Similarly, etidronic acid adsorbs onto unalloyed steel surfaces, an interaction that can be described by the Langmuir adsorption isotherm, indicating chemical adsorption that provides a corrosion-inhibiting effect. atamanchemicals.comwikipedia.org

| Metal Ion | Adsorption Capacity (mg/g) | Proposed Mechanism |

|---|---|---|

| Zn²⁺ | 281.36 | Chemisorption, Monolayer Interaction |

| Fe³⁺ | 206.03 | Chemisorption, Monolayer Interaction |

Data from a study on heavy metal removal using E-LDH. acs.orgnih.gov

Catalytic Activities and Reaction Promotion

Etidronic acid monohydrate (HEDP) demonstrates notable catalytic activity in various organic reactions, attributable to its acidic nature and its capacity to interact with reaction intermediates. Its utility as a catalyst is particularly evident in condensation and esterification reactions.

One significant application of HEDP as a catalyst is in the Biginelli reaction, a one-pot multicomponent reaction used for the synthesis of dihydropyrimidinones (DHPMs). wikipedia.orgresearchgate.netunito.it DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. HEDP, as a Brønsted acid, can effectively catalyze this reaction. wikipedia.org The acidic protons from the phosphonic acid groups of etidronic acid can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by urea. This is a key step in the reaction mechanism, which proceeds through the formation of an N-acylimminium ion intermediate. While specific data on HEDP's catalytic efficiency is not extensively documented in comparative tables, the yields and reaction times for the Biginelli reaction are known to be influenced by the nature of the catalyst.

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Lewis Acid (e.g., ZnCl2) | 2 - 6 | 85 - 95 |

| Brønsted Acid (e.g., p-TSA) | 4 - 8 | 80 - 90 |

| Heterogeneous Catalyst | 1 - 5 | 90 - 98 |

Note: This table provides a general comparison of different catalyst types in the Biginelli reaction to contextualize the potential performance of this compound as a Brønsted acid catalyst. Specific data for HEDP was not available in the reviewed literature.

Furthermore, this compound has been identified as a catalyst in the synthesis of n-butyl acetate (B1210297) through the esterification of n-butanol with acetic acid. mdpi.comirjet.netuctm.edu In this reversible reaction, the acidic nature of HEDP facilitates the protonation of the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation promotes the nucleophilic attack by the hydroxyl group of n-butanol, leading to the formation of the ester. The efficiency of this process is often enhanced by techniques such as reactive distillation, which removes water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side. mdpi.comchempap.orgresearchgate.net

Redox Chemistry and Stabilization Properties

The redox chemistry of this compound is primarily characterized by its exceptional chelating ability, which imparts significant stabilization properties, particularly in preventing oxidation reactions. google.com This is largely achieved through the sequestration of transition metal ions that can act as catalysts for oxidative processes.

This compound is a powerful chelating agent, forming stable complexes with a variety of di- and trivalent metal ions, including iron (Fe), copper (Cu), and zinc (Zn). google.com The phosphonate groups in the HEDP molecule act as effective ligands, binding to metal ions and effectively isolating them from participating in redox reactions. This property is fundamental to its role as a "preventive" antioxidant.

A key example of this is the inhibition of the Fenton reaction. nih.govresearchgate.netnih.govdiff.org The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide in the presence of ferrous ions (Fe²⁺). These hydroxyl radicals can initiate and propagate oxidative damage to a wide range of organic molecules. By chelating Fe²⁺ ions, this compound prevents their participation in the Fenton reaction, thereby suppressing the formation of these damaging radicals. The stability of the metal complexes formed by HEDP is a critical factor in its effectiveness.

| Complex Species | Al(III) | Cr(III) | Fe(III) |

|---|---|---|---|

| MHY | 22.58 | 21.13 | 22.86 |

| MY | 14.99 | 16.29 | 15.22 |

| M(OH)Y | 8.01 | 8.89 | 8.48 |

Data sourced from a study on the complex formation constants of HEDP with Al(III), Cr(III), and Fe(III) at 25°C and an ionic strength of 0.1 mol L⁻¹ (KNO₃).

The stabilization properties of this compound are also crucial in industrial applications, such as in the stabilization of hydrogen peroxide solutions. google.comepo.org Transition metal ions can catalyze the decomposition of hydrogen peroxide into water and oxygen. By sequestering these metal ions, HEDP prevents this decomposition, thereby enhancing the stability and shelf-life of peroxide-containing formulations. google.comepo.org Research suggests that beyond simple chelation, phosphonates like HEDP may also stabilize higher valence states of metals like iron, further inhibiting their catalytic activity in peroxide decomposition.

Biological and Pharmacological Mechanisms of Etidronic Acid Monohydrate

Molecular and Cellular Effects on Bone Homeostasis

Etidronic acid's primary impact on bone tissue stems from its ability to modulate the activity of osteoclasts, the cells responsible for bone resorption. This modulation occurs through several distinct, yet interconnected, mechanisms at the molecular and cellular level.

Osteoclast Function Modulation and Apoptosis Induction

Etidronic acid directly and indirectly induces apoptosis, or programmed cell death, in osteoclasts, which is a key factor in its inhibition of bone resorption. nih.gov This process is caspase-dependent, leading to the formation of pyknotic nuclei, a hallmark of apoptosis. nih.gov Studies have shown that etidronic acid, along with other bisphosphonates, promotes the cleavage of Mammalian Sterile 20-like (Mst) kinase 1, resulting in an active form of the kinase that is associated with the apoptotic pathway. nih.gov

Interference with ATP-Mediated Intracellular Pathways

As a non-nitrogenous bisphosphonate, etidronic acid's mechanism of action involves its intracellular metabolism into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). drugbank.commdpi.com These cytotoxic ATP analogues disrupt ATP-dependent intracellular pathways within the osteoclast. drugbank.commdpi.com

Specifically, etidronic acid has been shown to inhibit the mitochondrial adenine (B156593) nucleotide translocase. mdpi.com This enzyme is critical for the exchange of ATP and ADP across the inner mitochondrial membrane, a fundamental process for cellular energy metabolism. By interfering with this process, etidronic acid compromises the osteoclast's energy supply, leading to cellular dysfunction and ultimately apoptosis. ncats.iomdpi.com This mechanism of disrupting cellular energy metabolism is a distinguishing feature of non-nitrogen-containing bisphosphonates like etidronic acid.

Differential Effects on Bone Calcification versus Resorption Mechanisms

Etidronic acid exhibits a dual effect on bone dynamics, potently inhibiting bone resorption while also having the potential to impair bone mineralization, particularly at higher, continuous doses. nih.gov Its primary therapeutic action is the inhibition of osteoclastic bone resorption. nih.gov This is achieved through the mechanisms of osteoclast apoptosis and functional impairment as described above.

However, etidronic acid can also delay the normal mineralization of newly formed bone. nih.gov This effect is dose-dependent, and mineralization defects can be minimized or avoided by using lower doses or intermittent cyclical therapy. nih.gov This characteristic distinguishes it from some of the newer, more potent bisphosphonates and necessitates careful consideration in its therapeutic application to balance the benefits of reduced bone resorption against the risk of impaired mineralization.

Antineoplastic and Antiproliferative Mechanisms

Beyond its effects on bone, etidronic acid has demonstrated cytotoxic and antiproliferative activities against certain cancer cells, suggesting a potential role in oncology. These effects are mediated through the alteration of cell cycle progression and the induction of genetic mutations.

Cytotoxicity and Cell Cycle Progression Alterations in Cancer Cells

In vitro studies have demonstrated the cytotoxic effects of etidronic acid on human breast cancer cells, specifically the MCF-7 cell line. researchgate.netnih.gov Treatment with etidronic acid leads to alterations in the cell cycle distribution of these cancer cells. researchgate.netnih.gov

Flow cytometry analysis has revealed that etidronic acid causes a decrease in the S-phase (synthesis phase) population and a corresponding increase in the G2/M phase (gap 2 and mitosis phase) population. researchgate.netnih.gov A 24-hour treatment with 10 mM etidronic acid resulted in a notable decrease in the S-phase population by over 30%, with the proportion of cells in the G2/M phase increasing more than threefold. researchgate.net This arrest at the G2/M checkpoint can inhibit cell proliferation and may increase the sensitivity of cancer cells to radiotherapy, as cells at the G2/M border are generally more radiosensitive. researchgate.netnih.gov

Effect of Etidronic Acid on MCF-7 Cell Cycle Distribution

| Treatment | S-Phase Population Change | G2/M Phase Population Change |

|---|---|---|

| Etidronic Acid (10 mM, 24h) | >30% Decrease | >3-fold Increase |

Induction of p53 Gene Mutations

Research has shown that etidronic acid can induce mutations in the p53 tumor suppressor gene in MCF-7 breast cancer cells. ncats.ioresearchgate.net The p53 gene plays a critical role in regulating cell growth and preventing tumor formation. Mutations in this gene are a common feature of many human cancers.

Denaturing high-pressure liquid chromatography analysis of cellular DNA from MCF-7 cells treated with 10 mM etidronic acid for six hours revealed mutations in exons 6 and 8 of the p53 gene. ncats.ioresearchgate.net The induction of p53 mutations by etidronic acid is a significant finding, as it suggests a potential for the development of drug resistance in tumor cells that survive treatment. nih.gov

Etidronic Acid-Induced p53 Gene Mutations in MCF-7 Cells

| Treatment | Affected Gene | Mutated Exons |

|---|---|---|

| Etidronic Acid (10 mM, 6h) | p53 | Exon 6, Exon 8 |

Human Protein Tyrosine Phosphatase Inhibition

Etidronic acid is recognized as an inhibitor of human protein tyrosine phosphatases (PTPs). chemicalbook.com PTPs are a group of enzymes that play a crucial role in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govbiocompare.com The reversible phosphorylation of proteins, managed by the opposing actions of protein tyrosine kinases and phosphatases, is fundamental to the regulation of many cellular processes. nih.gov Consequently, the inhibition of PTPs can significantly modulate these signaling events.

Research has identified etidronic acid, also referred to as etidronate, as a human protein tyrosine phosphatase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.2 μM. chemicalbook.com This inhibitory action is significant as PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), are considered negative regulators in key signaling pathways, including the insulin (B600854) receptor signaling pathway. nih.govnih.gov The inhibition of these enzymes is a target for the development of therapeutics for a variety of conditions. biocompare.comnih.gov The mechanism of many PTP inhibitors involves a phosphate-mimicking component that interacts with the enzyme's catalytic center, blocking the hydrolysis of phosphoric acid monoesters. biocompare.com

| Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|

| Human Protein Tyrosine Phosphatase | 0.2 μM | chemicalbook.com |

Broader Interactions within Biological Systems

Beyond its activity on protein tyrosine phosphatases, etidronic acid monohydrate engages in several other interactions within biological systems, primarily related to its classification as a first-generation, non-nitrogenous bisphosphonate. drugbank.comwikipedia.org

Interaction with Bone Metabolism: The principal pharmacological effect of etidronic acid is the inhibition of osteoclast-mediated bone resorption. drugbank.compatsnap.com The mechanism involves its strong affinity for hydroxyapatite (B223615) crystals within the bone matrix. patsnap.com During bone resorption, as osteoclasts break down the bone, the acidic environment releases the etidronic acid, which is then internalized by the osteoclasts. drugbank.com Inside the cell, etidronic acid is metabolized into non-functional, cytotoxic adenosine triphosphate (ATP) analogues that cannot be hydrolyzed, disrupting essential ATP-dependent cellular processes and inducing osteoclast apoptosis (programmed cell death). drugbank.comnih.gov This ultimately leads to a reduction in bone resorption. patsnap.com Unlike newer, nitrogen-containing bisphosphonates, etidronate also has an inhibitory effect on bone calcification or mineralization. wikipedia.orgnih.gov

Anti-inflammatory and Cytokine-Modulating Effects: In-vitro studies using synovial cells from arthritis models have demonstrated that etidronate can exert anti-inflammatory effects. nih.gov The compound was found to inhibit the production of several key inflammatory mediators and growth factors in a dose-dependent manner. nih.gov This suggests a broader modulatory role in inflammatory processes. nih.gov

| Mediator | Observed Effect | Biological Role | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Inhibited | Pro-inflammatory cytokine | nih.gov |

| Prostaglandin (B15479496) E2 (PGE2) | Inhibited | Lipid mediator of inflammation | nih.gov |

| Substance P | Inhibited | Neuropeptide involved in pain and inflammation | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Inhibited | Signal protein that stimulates angiogenesis | nih.gov |

Other Biological Interactions: Etidronic acid exhibits a range of other biological activities:

Enzyme Inhibition: It has been found to inhibit bacterial β-lactamases, enzymes that confer resistance to certain antibiotics. mdpi.com

Antagonistic Effects: When used with aminobisphosphonates like alendronate, etidronate has been shown to inhibit alendronate's bone-resorption–inhibitory activity. springermedicine.com

Chelating Properties: As a phosphonate (B1237965), etidronic acid acts as a chelating agent, binding to metal ions such as calcium and iron. wikipedia.org

Cell Cycle Effects: In studies on MCF-7 breast cancer cells, etidronic acid demonstrated cytotoxicity, causing a reduction in the S-phase population and an increase in the G2/M population of the cell cycle. medchemexpress.com

Conversely, one study reported that etidronic acid had no effect on a range of enzymes studied in mouse calvaria (skullcap) tissue cultures, indicating some specificity in its enzymatic interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization of Etidronic Acid Monohydrate

Quantitative Nuclear Magnetic Resonance Spectroscopy for Hydrate (B1144303) Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the structural elucidation and quantification of substances, including hydrates. acs.org Unlike many other analytical techniques, qNMR does not rely on identical chemical standards for quantification, as the integrated signal area is directly proportional to the number of nuclei contributing to that signal. acs.orgamericanpharmaceuticalreview.com This makes it an invaluable tool for determining the stoichiometry of water in hydrated compounds like etidronic acid monohydrate.

Solid-state NMR (ssNMR) is particularly well-suited for the characterization of pharmaceutical hydrates. dntb.gov.uaencyclopedia.pub It provides detailed information about the local environment of atoms within the crystal lattice, allowing for the differentiation between anhydrous and hydrated forms. By analyzing the signals from water protons and comparing them to the signals from the etidronic acid molecule, the precise degree of hydration can be determined. While specific studies detailing the use of qNMR for the hydrate analysis of this compound are not widely published, the principles of the technique are broadly applicable. For instance, ³¹P qNMR has been successfully developed for the quantification of etidronic acid in complex matrices, demonstrating the viability of NMR for analyzing this compound. researchgate.net The application of ¹H qNMR would involve integrating the signal corresponding to the water molecule and comparing it to a non-exchangeable proton signal from the etidronic acid molecule, using a certified reference standard for absolute quantification.

Key parameters for accurate qNMR analysis include ensuring full relaxation of excited nuclei by setting an appropriate relaxation delay (typically at least 3-5 times the longest T1 relaxation time) and using a pulse angle of less than 90° to ensure good signal-to-noise ratios over multiple scans. researchgate.net

Application in Pharmaceutical Formulation Analysis and Purity Assessment

The robust analytical methods described are crucial for the quality control of this compound in the pharmaceutical industry. These techniques are applied to both the bulk drug substance and the final dosage forms, such as tablets. nih.govresearchgate.net

Purity Assessment: The purity of etidronic acid as an active pharmaceutical ingredient is critical. Reports indicate that commercial etidronic acid can have a purity of 95% ± 2%, with potential impurities including other organophosphates and inorganic phosphorus-containing acids. cir-safety.org Stability-indicating HPLC methods, such as the one using a mixed-mode column with CAD detection, are essential for separating etidronic acid from its degradation products and process-related impurities. nih.gov This ensures that the purity of the API is maintained throughout its shelf life.

Formulation Analysis: In pharmaceutical formulations, etidronic acid is often combined with other excipients. helixchrom.com Analytical methods must be specific enough to quantify the active ingredient without interference from these other components. HILIC and ion chromatography methods are particularly useful for this purpose, as they can effectively separate the highly polar etidronic acid from excipients like mannitol (B672) or preservatives like citric acid. helixchrom.comhelixchrom.com The validation of these methods according to regulatory guidelines (e.g., International Conference on Harmonisation - ICH) demonstrates their accuracy, precision, and specificity for routine quality control of etidronate disodium (B8443419) tablets and other dosage forms. researchgate.net The United States Pharmacopeia (USP) provides a reference standard for this compound to be used in specified quality tests and assays. sigmaaldrich.com

The table below outlines key validation parameters for a reversed-phase HPLC method with indirect UV detection for etidronate analysis. researchgate.net

| Parameter | Finding |

| Linearity Range | 50-300 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Application | Quality control of bulk material and dosage forms. |

Academic and Industrial Research Paradigms Utilizing Etidronic Acid Monohydrate

Water Treatment Technologies Research

The unique chemical properties of etidronic acid, referred to as HEDP, make it a focal point of research in water treatment. Its ability to form stable complexes with various metal ions is particularly valuable in addressing common challenges in industrial water systems. krwater.comatamanchemicals.comgreen-mountainchem.com

Etidronic acid monohydrate is extensively studied for its efficacy as a scale and corrosion inhibitor in systems like circulating cool water systems, low-pressure boilers, and oil field water injection pipelines. krwater.comatamanchemicals.commdpi.com Research highlights its ability to chelate with ions such as iron (Fe), copper (Cu), and zinc (Zn), forming stable compounds and dissolving oxidized materials on metal surfaces. krwater.com This sequestration prevents the precipitation of mineral scales, particularly calcium carbonate.

A key finding in this area is the compound's thermal stability, showing excellent scale and corrosion inhibition effects at temperatures up to 250°C. krwater.com It also exhibits good chemical stability under high pH values and is resistant to hydrolysis and decomposition under normal light and heat conditions. krwater.com Research frequently investigates its synergistic effects when combined with other water treatment chemicals, such as polycarboxylic acids, to enhance performance. atamanchemicals.com

Below is a table summarizing typical research findings on its application concentrations:

| Application | Recommended Concentration (mg/L) | Primary Function |

| Scale Inhibition | 1-10 | Chelates with calcium and other scale-forming ions. atamanchemicals.com |

| Corrosion Inhibition | 10-50 | Forms stable complexes with metal ions like Fe, Cu, Zn. atamanchemicals.com |

| Detergency/Cleaning | 1000-2000 | Acts as a powerful chelating and cleaning agent. atamanchemicals.com |

In the field of desalination, research focuses on the use of this compound as a phosphonate-based antiscalant to prevent membrane fouling. In reverse osmosis (RO) systems, the precipitation of low-solubility salts is a major operational problem. deswater.com Studies have evaluated the relative ability of phosphonates like HEDP to inhibit carbonate membrane fouling, comparing their efficiency to newer, "green" antiscalants. deswater.com One study on Black Sea water desalination found the scale inhibition ranking of several compounds to be ATMP > HEDP > PESA ~ PASP > PAAS ~ MA-AA. deswater.com

While effective for scale control, some research indicates that polyphosphonate-based antiscalants may contribute to biofouling on RO membranes by serving as a source of phosphorus for microbial populations. nih.gov Compared to other antiscalants, polyphosphonates have been shown to be less biodegradable. mdpi.com

In thermal desalination methods like Multi-Stage Flash (MSF) and Multi-Effect Distillation (MED), where scale formation is a critical issue, phosphonates are a class of inhibitors investigated to control scale from calcium carbonate, magnesium hydroxide (B78521), and calcium sulfate. researchgate.netwstagcc.orgitalmatch.com The goal of this research is to allow these systems to operate at higher temperatures and concentrations to improve efficiency, making effective scale control paramount. osti.gov

Textile Processing and Dyeing Industry Applications

In the textile industry, research on this compound centers on its role as a peroxide stabilizer and dye-fixing agent. atamanchemicals.comgreen-mountainchem.com During the bleaching of fabrics with hydrogen peroxide, trace metal ions can catalyze the premature decomposition of the bleaching agent. nbinno.com this compound acts as a chelating agent, effectively sequestering these metal ions. nbinno.com This action stabilizes the hydrogen peroxide, ensuring a more consistent, efficient, and uniform bleaching process, which is crucial for achieving high-quality fabric and color uniformity. nbinno.com

| Industrial Application in Textiles | Role of this compound | Research Focus |

| Bleaching | Peroxide Stabilizer | Prevents premature degradation of H₂O₂ by chelating metal ions. atamanchemicals.comnbinno.com |

| Dyeing | Dye-Fixing Agent / Sequestering Agent | Helps in achieving uniform color and fabric quality. atamanchemicals.comnbinno.com |

| General Cleaning | Detergent for Metal and Nonmetal Components | Used for cleaning textile machinery and components. atamanchemicals.com |

Electroplating and Metal Surface Treatment Studies

This compound is a key component in research on non-cyanide electroplating technologies. atamanchemicals.com It functions as a chelating agent, forming complexes with metal ions in the plating bath. nbinno.com This complexation helps to control the metal deposition process, leading to smoother, more even, and higher-quality metal coatings. nbinno.com Its use is vital in preventing issues like rough or uneven plating. nbinno.com

Specific studies have investigated the effects of varying concentrations of HEDP in non-cyanide alkaline baths for copper electroplating. Research using methods like cyclic voltammetry has analyzed the nucleation, growth mechanism, and current efficiency of the plating process. One study found that while the current efficiency of electrolytes without HEDP was 95.39%, the efficiency was slightly altered at different HEDP concentrations, demonstrating its direct impact on the electrochemical process. researchgate.net

The table below presents findings from a study on HEDP's effect on current efficiency in a non-cyanide copper plating bath. researchgate.net

| HEDP Concentration (g L⁻¹) | Current Efficiency (%) |

| 0 | 95.39 |

| 40 | 93.76 |

| 60 | 92.87 |

| 80 | 94.93 |

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, etidronic acid is investigated as a member of the bisphosphonate class of drugs. The primary area of research is its use as an inhibitor of bone resorption. electrochemsci.org It has been studied for its potential in strengthening bone and in the treatment of conditions like osteoporosis and Paget's disease of bone. researchgate.net The mechanism of action is believed to involve the alteration of osteoclastic activity, which reduces the breakdown of bone tissue. electrochemsci.org

Beyond bone disease, research also explores its application as a carrier for radioactive elements in the pharmaceutical industry. mdpi.com Furthermore, its fundamental property as a powerful complexing agent is utilized in biomedical research for the synthesis of novel metal-ligand complexes. sigmaaldrich.com

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Etidronic acid / HEDP | (1-Hydroxyethylidene)bisphosphonic acid |

| This compound | (1-Hydroxyethylidene)bisphosphonic acid monohydrate |

| ATMP | Aminotris(methylenephosphonic acid) |

| PESA | Polyepoxysuccinic acid |

| PASP | Polyaspartic acid |

| PAAS | Polyacrylic acid sodium salt |

| MA-AA | Copolymer of maleic and acrylic acid |

Investigation into Bone Resorption Disorders

Etidronic acid, a first-generation, non-nitrogenous bisphosphonate, has been a significant subject of research in the study of bone resorption disorders. wikipedia.orgdrugbank.com Its primary mechanism involves the inhibition of osteoclastic activity, the cells responsible for bone breakdown. nih.govpatsnap.com This action helps shift the equilibrium between bone resorption and bone formation, favoring an increase in bone density over time. wikipedia.org The compound binds to hydroxyapatite (B223615) crystals within the bone matrix; when osteoclasts ingest this, it disrupts their biochemical processes, leading to reduced bone resorption and inducing apoptosis (programmed cell death) in these cells. patsnap.com

Research has extensively focused on its application in conditions characterized by excessive bone turnover, such as Paget's disease of bone and postmenopausal osteoporosis. wikipedia.orgnih.govmedpath.com In patients with Paget's disease, studies have demonstrated that etidronic acid can lead to a marked regression of disease activity, indicated by decreased levels of biochemical markers like alkaline phosphatase. nih.govnih.gov Clinical investigations into osteoporosis have shown that intermittent cyclical therapy with etidronic acid can increase the bone mineral density (BMD) of the lumbar vertebrae and may reduce the incidence of vertebral fractures. nih.govirohedp.com One study on rheumatoid arthritis patients found that after three years of intermittent cyclical etidronate therapy, BMD increased, and urinary deoxypyridinoline (B1589748) (a marker of bone resorption) was significantly lower. nih.gov

However, a notable characteristic of etidronic acid that distinguishes it from newer bisphosphonates is its potential to impair bone mineralization at therapeutic doses, which can lead to osteomalacia if used continuously at high doses for extended periods. wikipedia.orgnih.gov This has led to research into specific intermittent dosing regimens to maximize its anti-resorptive effects while minimizing the impact on bone calcification. wikipedia.orgnih.gov

| Disorder | Key Research Finding | Outcome Measure | Reference |

|---|---|---|---|

| Paget's Disease | Monotherapy and combined therapy led to marked regression of disease activity. | Decreased alkaline phosphatase activity. | nih.gov |

| Postmenopausal Osteoporosis | Intermittent cyclical therapy increased bone mineral density and appeared to reduce vertebral fracture incidence. | Lumbar vertebrae BMD. | nih.govirohedp.com |

| Rheumatoid Arthritis | Intermittent cyclical therapy for 3 years increased BMD and decreased a marker of bone resorption. | BMD, Urinary Deoxypyridinoline (DPD). | nih.gov |

| Corticosteroid-Induced Osteoporosis | Effective in preventing bone loss when administered as part of an intermittent, cyclical regimen. | Bone Mineral Density (BMD). | nih.gov |

Studies on Heterotopic Ossification Pathogenesis

Etidronic acid has been a cornerstone in the research and prevention of heterotopic ossification (HO), the abnormal formation of bone in soft tissues. medscape.com This condition is a known complication following severe neurological injuries, such as spinal cord injury (SCI) and traumatic brain injury (TBI), as well as after total hip arthroplasty. nih.govresearchgate.net Research into the pathogenesis of HO suggests it involves factors like traumatic ischemic degeneration of muscle and the expression of bone morphogenetic proteins (BMPs). medscape.com

The mechanism of etidronic acid in preventing HO is believed to be its ability to inhibit the formation, growth, and dissolution of hydroxyapatite crystals by adsorbing onto them. chemicalbook.come-arm.orgmedscape.com It blocks the conversion of calcium phosphate (B84403) into hydroxyapatite, a key step in bone mineralization. medscape.com Studies have shown that early administration of etidronic acid can significantly reduce the incidence and severity of HO. nih.govnih.gov

A comparative study on patients with hypertrophic osteoarthritis undergoing total hip arthroplasty investigated the efficacy of etidronate versus indomethacin (B1671933) for HO prevention, finding no statistically significant difference in clinical or radiographic outcomes between the two groups at 6 months. nih.gov In patients with severe head injuries, a study demonstrated that early treatment with etidronic acid significantly lowered the incidence of clinically significant HO compared to a non-treated control group. nih.gov Similarly, double-blind, placebo-controlled studies have confirmed that etidronate treatment reduces the incidence and severity of HO lesions following both total hip replacement and spinal cord injury. nih.gov

| Patient Population | Study Design | Key Finding | Reference |

|---|---|---|---|

| Severe Head Injury | Comparative (vs. matched controls) | 2 of 10 treated patients developed HO, versus 7 of 10 untreated patients. | nih.gov |

| Total Hip Arthroplasty | Double-blind, placebo-controlled | Reduced incidence and severity of HO lesions. | nih.gov |

| Spinal Cord Injury | Double-blind, placebo-controlled | Reduced incidence and severity of HO lesions. | nih.gov |

| Spinal Cord Injury | Long-term follow-up after treatment | 27.5% of patients developed radiographic evidence of HO 1.5 to 6 years after therapy. | nih.gov |

| Hypertrophic Osteoarthritis (Total Hip Arthroplasty) | Comparative (vs. Indomethacin) | No statistically significant difference in clinical or radiographic outcomes at 6 months. | nih.gov |

Explorations in Drug Design Targeting Phosphonate (B1237965) Structures

The phosphonate structure of etidronic acid has served as a foundational model in the field of drug design, particularly for therapies targeting bone. nih.gov As a first-generation bisphosphonate, its structure was developed to mimic pyrophosphate, a natural regulator of calcification. drugbank.commedpath.com This research paradigm has led to the development of newer, more potent bisphosphonates, such as the nitrogen-containing generations like zoledronic acid and alendronate. wikipedia.orgmedpath.com

A significant area of exploration has been the synthesis of etidronic acid prodrugs to overcome its low oral bioavailability. drugbank.comnih.gov Research has focused on creating novel alkyl and acyloxymethyl esters of etidronic acid. nih.gov One study successfully designed a tetrapivaloyloxymethyl ester of acetylated etidronic acid that released the parent compound through a two-step hydrolysis process in liver homogenate. nih.gov Such research aims to enhance the therapeutic efficiency of phosphonate-based drugs by improving their pharmacokinetic profiles. nih.gov The unique P-C-P bond of bisphosphonates, including etidronic acid, is central to their stability and high affinity for bone mineral, making this structural motif a continued focus for the design of bone-targeting agents.

Potential in Tumor-Induced Bone Disease Research

Etidronic acid has been investigated for its potential role in managing tumor-induced bone diseases, such as bone metastases and hypercalcemia of malignancy. nih.govirohedp.comnih.gov Malignant bone disease often involves increased osteoclastic bone resorption stimulated by tumor cells, leading to complications like severe pain, pathological fractures, and hypercalcemia. clinicaltrials.gov

Studies have explored the efficacy of etidronic acid in alleviating symptoms associated with bone metastases. One study involving patients with painful bone metastases found that oral administration of etidronate transiently relieved bone pain and significantly decreased urinary levels of N-telopeptides of type I collagen (NTx), a marker of bone resorption. nih.gov While etidronic acid showed some efficacy in managing hypercalcemia of malignancy, its potency is considered lower than that of newer bisphosphonates like pamidronic acid and zoledronic acid. nih.govirohedp.com

Animal model research has yielded mixed results. A study using a human prostate cancer cell line in mice found that etidronate, despite having a biological effect on bone, failed to reduce the incidence, size, or number of bone metastases. nih.gov This highlights the complexity of tumor-bone interactions and suggests that while etidronate can inhibit general bone resorption, its effect on preventing tumor establishment in bone may be limited. nih.gov

| Study Type | Condition | Key Research Finding | Reference |

|---|---|---|---|

| Human Clinical Study | Painful Bone Metastases | Transiently relieved bone pain and significantly decreased urinary NTx levels. | nih.gov |

| Review of Clinical Studies | Hypercalcemia of Malignancy | Less potent than newer bisphosphonates (e.g., pamidronic acid, clodronic acid). | nih.govirohedp.com |

| Animal Model (Mice with Prostate Cancer Cells) | Bone Metastasis Development | Failed to reduce the incidence, size, or number of bone metastases. | nih.gov |

Materials Science and Nanotechnology Applications

Beyond its biomedical applications, this compound is a versatile compound in materials science and industrial chemistry due to its excellent chelating, anti-corrosion, and scale-inhibiting properties. wikipedia.orgatamanchemicals.comthfine.com As an organophosphonic acid, it can form stable complexes with various metal ions such as iron, copper, and zinc. atamanchemicals.comthfine.com This ability makes it a highly effective corrosion and scale inhibitor in industrial circulating cooling water systems, low-pressure boilers, and oil fields. wikipedia.orgatamanchemicals.comthfine.com It functions by chelating divalent metal ions in water and dissolving oxidized materials on metal surfaces. atamanchemicals.com

In the field of nanotechnology and material functionalization, research has demonstrated its use in modifying material surfaces. For instance, etidronic acid can be used to surface-functionalize NaY molecular sieves. sigmaaldrich.comsigmaaldrich.com The resulting HEDP/NaY material can then act as a catalyst, for example, in the production of n-butyl acetate (B1210297) through esterification. sigmaaldrich.comchemicalbook.com Its role as a chelating agent is also utilized in non-cyanide electroplating and as a peroxide stabilizer and dye-fixing agent in the textile and dyeing industries. wikipedia.orgunitedchemicalcn.com Furthermore, it acts as a retardant in cement, extending the dormant period before hardening begins. wikipedia.org

Environmental Chemistry and Remediation Strategies

In environmental chemistry, etidronic acid's primary utility stems from its function as a powerful chelating agent. wikipedia.orgscbt.com It can sequester various metal ions, which is beneficial for water treatment and reducing the environmental impact of certain industrial processes. wikipedia.orgchemicalbook.com By forming stable, water-soluble complexes with metal ions, it helps to prevent their precipitation and deposition as scale in water systems. unitedchemicalcn.com This property is widely applied in industrial water treatment to maintain the efficiency and longevity of equipment like boilers and cooling towers. unitedchemicalcn.comkrwater.com

Etidronic acid's ability to bind with metal ions also has implications for remediation strategies. wikipedia.org It can help mitigate the adverse effects of hard water in detergents and cleaning agents. wikipedia.org As a chelating agent, it can reduce the potential environmental impact of metals in greywater that is discharged into groundwater. wikipedia.org The United States Environmental Protection Agency (EPA) has evaluated etidronic acid and noted that while it meets Safer Choice Criteria as a best-in-class chemical, it is not associated with a low level of hazard concern for all human health and environmental endpoints. nih.gov Its use in water conditioning and as a cleaning agent in electronic fields further underscores its role in managing chemical processes with environmental considerations. chemicalbook.comkrwater.com

Toxicological Profiles and Safety Research of Etidronic Acid Monohydrate

Acute and Subchronic Toxicity Studies

The acute toxicity of etidronic acid has been evaluated in several animal models, primarily through oral and dermal routes of exposure. Oral administration in rats established a median lethal dose (LD50) ranging from 1008 to >5000 mg/kg. industrialchemicals.gov.au For mice, the oral LD50 was determined to be 1100 mg/kg bw. industrialchemicals.gov.au Sublethal effects observed in rats following acute oral exposure included lethargy, weakness, shortness of breath, and tremors. industrialchemicals.gov.au Dermal toxicity studies in rabbits indicated a low level of acute toxicity, with an LD50 greater than 6000 mg/kg bw. industrialchemicals.gov.au

Subchronic toxicity has been assessed through repeated-dose oral studies. In a 28-day study where etidronic acid was administered by gavage to rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 30 mg/kg/day. cir-safety.org A 90-day study in rats receiving etidronic acid in their feed determined NOAELs of 1583 mg/kg/day for males and 1724 mg/kg/day for females. cir-safety.org In a similar 90-day study conducted with Beagle dogs, the NOAELs were found to be even higher, at >1746 mg/kg/day for males and >1620 mg/kg/day for females, based on the highest doses tested. industrialchemicals.gov.au No significant treatment-related abnormalities in the reproductive organs were noted in these 90-day studies in either rats or dogs. cir-safety.org

| Species | Route | LD50 Value |

|---|---|---|

| Rat | Oral | 1008 - >5000 mg/kg |

| Mouse | Oral | 1100 mg/kg |

| Rabbit | Dermal | >6000 mg/kg |

Irritation and Corrosivity Assessments

Studies on the irritant and corrosive potential of etidronic acid have focused on dermal and ocular exposure in animal models. When applied to the skin of rabbits, etidronic acid has been shown to be non-irritating to moderately irritating at concentrations up to 100%. cir-safety.org In some tests, application to rabbit skin resulted in a primary dermal irritation index (PDII) score of 3.6 out of 8, with effects not being reversible within a seven-day observation period. cir-safety.org However, other studies on rabbits reported no skin irritation. cir-safety.org

In contrast, etidronic acid is considered to be a severe eye irritant. cir-safety.org Ocular irritation studies in rabbits demonstrated that etidronic acid can cause serious eye damage, with effects often worsening over the observation period. cir-safety.org One non-guideline study reported observations of bright red erythema, chemosis, and corneal opacity that effectively blinded the rabbits. cir-safety.org At a 10% concentration, it was found to be irritating, while at 1%, it was not irritating. fetalrisk.com The salts of etidronic acid are generally considered to be eye irritants but are less severe than the acid form. cir-safety.org

Genotoxicity and Mutagenicity Investigations

The genotoxic and mutagenic potential of etidronic acid has been evaluated in a limited number of studies. An Ames test, which assesses the potential of a substance to induce mutations in bacteria, showed signs of a positive response for etidronic acid, but the results were ultimately considered inconclusive. europa.eu

In a study using Chinese hamster lung (V79) cells, etidronic acid itself did not show genotoxic effects at the dilutions tested in a micronucleus assay. zeclinics.com Conversely, another investigation evaluated the mutagenicity of etidronic acid in human breast cancer (MCF-7) cells. nih.gov Using denaturing high-pressure liquid chromatography analysis of cellular DNA amplified by PCR for exons 5 through 8 of the human p53 gene, mutations in the p53 gene were detected in cells treated with etidronic acid. nih.gov This suggests that tumor cells surviving treatment with etidronic acid may acquire drug resistance due to mutations in this tumor-suppressor gene. nih.gov

| Test System | Assay | Result |

|---|---|---|

| S. typhimurium | Ames Test | Inconclusive |

| Chinese Hamster Lung (V79) Cells | Micronucleus Assay | Negative |

| Human Breast Cancer (MCF-7) Cells | p53 Gene Mutation Analysis | Positive |

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicity studies for etidronic acid have been conducted in rats and rabbits. Based on the available data, etidronic acid is not considered to be a reproductive or developmental toxicant at doses that are not maternally toxic. industrialchemicals.gov.au

In a study where pregnant Long-Evans rats were administered etidronic acid by gavage on gestation days 6 through 15, no adverse effects were observed in either the dams or the offspring at any dose level up to 330 mg/kg/day. cir-safety.org Consequently, the maternal and teratogenic No-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 330 mg/kg/day. cir-safety.org Similarly, when etidronic acid was incorporated into the feed of pregnant Charles River CD rats at concentrations up to 0.5%, the No-Observed-Adverse-Effect-Concentration (NOAEC) for developmental toxicity and teratogenicity was greater than 0.5%. cir-safety.org

However, an oral two-generation study in rats identified an effect on reproduction at a dose of 250 mg/kg b.w., where a reduction in the number of implants and corpora lutea was observed. europa.eu The no-effect dose in this study was 50 mg/kg b.w. europa.eu Teratogenicity studies in both rats and rabbits also established a no-effect dose of 50 mg/kg b.w., with higher doses leading to a reduction in the number of implants and live fetuses and an increase in skeletal abnormalities. europa.eu

In Vitro and In Vivo Drug-Drug Interaction Mechanisms

Pharmacokinetic Interaction Modalities (Absorption, Distribution, Excretion)

The primary pharmacokinetic interaction involving etidronic acid relates to its absorption from the gastrointestinal tract. Animal and human studies have demonstrated that the oral bioavailability of etidronic acid is low, typically ranging from 1-10%. europa.eu The absorption can be significantly reduced by the concurrent administration of multivalent cations.

Absorption: Etidronic acid functions as a chelating agent, meaning it can bind to metal ions. unimelb.edu.au When co-administered with products containing calcium, magnesium, aluminum, or iron, insoluble complexes are formed in the gut. europa.eu This chelation process prevents the absorption of etidronic acid, thereby reducing its serum concentration and potential efficacy. europa.eu For this reason, it is advised to separate the administration of etidronic acid from food, particularly dairy products, and supplements or antacids containing these multivalent ions. endocrine.orgnih.gov

Distribution and Excretion: Once absorbed, etidronic acid is not metabolized in the body. europa.eu It distributes to bone tissue, where it binds to hydroxyapatite (B223615). europa.eu The portion of the drug that is absorbed is primarily eliminated unchanged through the kidneys into the urine. europa.eu The unabsorbed fraction of the drug is excreted in the feces. europa.eu

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions with etidronic acid often involve additive effects with other medications, which can increase the risk of adverse outcomes.

Hypocalcemia: The risk of developing low serum calcium levels (hypocalcemia) can be increased when etidronic acid is used concurrently with other drugs that lower calcium, such as aminoglycoside antibiotics (e.g., Gentamicin) or loop diuretics (e.g., Furosemide). europa.eu

Nephrotoxicity: Co-administration with other potentially nephrotoxic drugs, such as aminoglycosides, certain cephalosporins, and nonsteroidal anti-inflammatory drugs (NSAIDs), may increase the risk of kidney damage. europa.eu

Gastrointestinal Bleeding: The concurrent use of etidronic acid with NSAIDs (e.g., Loxoprofen) or salicylates (e.g., Acetylsalicylic acid) can elevate the risk of gastrointestinal bleeding. europa.euepa.gov

Other Bisphosphonates: Using etidronic acid with other bisphosphonates (e.g., Alendronic acid, Clodronic acid) is generally not recommended as it may lead to an increased risk of adverse effects, particularly on the gastrointestinal tract and mineral metabolism, without providing additional therapeutic benefit. europa.eu

Chelation-Mediated Interactions with Co-administered Compounds

The primary mechanism of these interactions is the formation of poorly soluble chelates in the gastrointestinal tract. This is most pronounced with medications and supplements containing divalent and trivalent cations such as calcium, magnesium, aluminum, and iron. The resulting complexes are too large and insoluble to be readily absorbed across the intestinal mucosa, leading to a significant reduction in the systemic availability of etidronic acid and potentially the co-administered cation.

Impact of Divalent and Trivalent Cations on Etidronic Acid Bioavailability